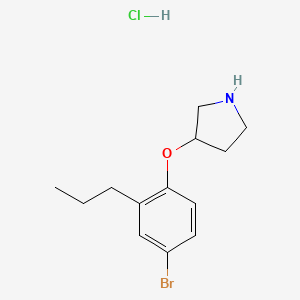
Ethyl 2-(2-chloropyrimidin-5-yl)acetate
概要
説明
Ethyl 2-(2-chloropyrimidin-5-yl)acetate is an organic compound with the chemical formula C8H9ClN2O2 . It is a derivative of pyrimidine and belongs to the family of pyrimidine-2,4,5-triones. This compound is commonly used in the synthesis of various pharmaceutical products, as well as in scientific research.
Synthesis Analysis
This compound can be synthesized by reacting ethyl acetoacetate with 2-chloropyrimidine-5-carboxylic acid in the presence of a catalyst such as sodium ethoxide or triethylamine. The reaction is typically carried out under reflux conditions and the product is isolated by chromatography.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 . The molecular weight of this compound is 200.62 g/mol .科学的研究の応用
Synthesis Applications
Synthesis of Diazaoxindoles
Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives, a related compound, are used in synthesizing diazaoxindoles, which are biologically relevant compounds. This involves treatment with ammonia and subsequent cyclization (Kókai et al., 2016).
Formation of Thiazolino[3,2‐a]pyrimidine Derivatives
Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol to yield ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, a compound with structural similarities to Ethyl 2-(2-chloropyrimidin-5-yl)acetate (Campaigne et al., 1981).
Antimicrobial Activity of Benzimidazole Derivatives
Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, a similar compound, shows antimicrobial activity. This indicates potential biomedical applications of this compound derivatives (Salahuddin et al., 2017).
Synthesis of Perimidine Derivatives
Used in synthesizing 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives, showing promising antimicrobial activity (Farghaly et al., 2015).
Applications in Memory Enhancement
- Memory Improvement in Mice: Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives, related to this compound, have been found to facilitate memory improvement in mice (Li Ming-zhu, 2010).
Anticancer Potential
- Potential Anticancer Agents: Related compounds, such as ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate, have been synthesized and evaluated as antihistaminic and antimicrobial agents, suggesting potential in anticancer research (Ozbey et al., 2001).
Other Applications
Synthesis of Hydroxypyridin and Pyrimidin-2-yl Acetates
Provides a high-yielding route for the synthesis of 5-hydroxy-pyridin and pyrimidin-2-yl acetate cores, useful in various chemical applications (Morgentin et al., 2009).
Synthesis of Ethyl (5-Aryl-1,3,4-Oxadiazol-2-yl)acetates
Used in synthesizing aryloxadiazolylacetic acids, which often possess anti-inflammatory and analgesic activities (Janda, 2001).
Safety and Hazards
The safety information for Ethyl 2-(2-chloropyrimidin-5-yl)acetate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . It is recommended to handle this compound with care and follow the safety guidelines provided in the MSDS .
特性
IUPAC Name |
ethyl 2-(2-chloropyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBRQPXTQXJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


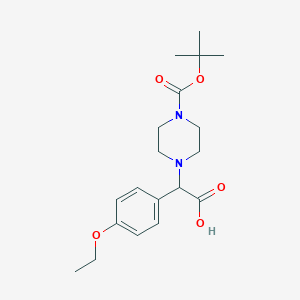
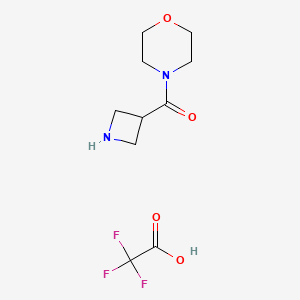
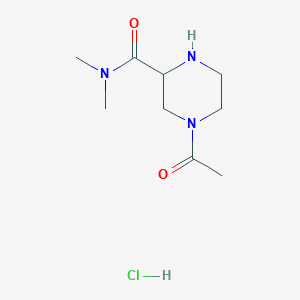


![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)
![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)

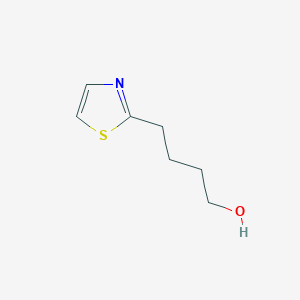
![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)
![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)
